molecular formula C15H20N2O7 B13416705 3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine

3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine

Cat. No.: B13416705
M. Wt: 340.33 g/mol
InChI Key: DSXAZYNMJFDPHQ-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is a protected nucleotide derivative and a building block used in various scientific research applications. It is a modified form of thymidine, a nucleoside that is a component of DNA. The compound is characterized by the presence of levulinoyl and benzoyl protective groups, which are used to prevent unwanted reactions during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine typically involves the protection of the hydroxyl groups of thymidine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of protecting agents such as levulinic acid and benzoyl chloride, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: In studies involving DNA synthesis and repair mechanisms.

    Medicine: As a precursor in the development of antiviral and anticancer drugs.

    Industry: In the production of nucleic acid-based materials and diagnostics

Mechanism of Action

The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine involves its incorporation into nucleic acids during DNA synthesis. The protective groups prevent unwanted side reactions, allowing for precise modifications of the nucleoside. Once incorporated, the protective groups can be removed to yield the active nucleoside, which can then participate in biological processes such as DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is unique due to the presence of both levulinoyl and benzoyl protective groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in applications requiring precise modifications of nucleosides .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C15H20N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(11(7-18)23-12)24-13(20)4-3-9(2)19/h6,10-12,18H,3-5,7H2,1-2H3,(H,16,21,22)/t10-,11+,12+/m0/s1

InChI Key

DSXAZYNMJFDPHQ-QJPTWQEYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)CCC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)CCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.